molecular formula C10H9FN2 B2482810 (6-Fluoroisoquinolin-3-yl)methanamine CAS No. 1780747-77-4

(6-Fluoroisoquinolin-3-yl)methanamine

Cat. No.: B2482810
CAS No.: 1780747-77-4
M. Wt: 176.194
InChI Key: OGXADRKMBNNENK-UHFFFAOYSA-N
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Description

(6-Fluoroisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and materials science due to their unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated isoquinolines, including (6-Fluoroisoquinolin-3-yl)methanamine, can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring to form the isoquinoline structure.

    Simultaneous Installation:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoroisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated isoquinoline oxides, while reduction may produce fluorinated isoquinoline amines .

Mechanism of Action

The mechanism of action of (6-Fluoroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoroisoquinolin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both the isoquinoline and methanamine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(6-fluoroisoquinolin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXADRKMBNNENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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